2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Description
The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide features a structurally complex scaffold combining a pyrazolo-pyridine core, a piperazine linker, and a thiazol-2-yl acetamide moiety. The pyrazolo[4,3-c]pyridine system is substituted with a methyl group at position 5, a phenyl group at position 2, and a ketone at position 2. The piperazine ring is functionalized with a carbonyl group derived from the pyrazolo-pyridine core, while the acetamide group connects to a thiazol-2-yl substituent.
Properties
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3S/c1-27-13-17(20-18(14-27)22(33)30(26-20)16-5-3-2-4-6-16)21(32)29-10-8-28(9-11-29)15-19(31)25-23-24-7-12-34-23/h2-7,12-14H,8-11,15H2,1H3,(H,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQXTSBDNHTZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and insecticidal properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 491.57 g/mol. The unique structural features include a pyrazolo[4,3-c]pyridine moiety, a piperazine ring, and a thiazole substituent, which contribute to its biological activities.
1. Antimicrobial Activity
Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives synthesized from the key intermediate have shown effectiveness against various microbial strains. A study demonstrated that these compounds inhibit the growth of bacteria and fungi, showcasing potential for development as antimicrobial agents (Bondock et al., 2008).
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Some derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer). The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics (Riyadh et al., 2013).
3. Insecticidal Properties
The compound also exhibits insecticidal activity against agricultural pests. Research has indicated that similar pyrazolopyridine derivatives are effective against pests like the cotton leafworm, suggesting potential applications in pest control (Fadda et al., 2017).
The primary target of this compound is ELOVL6 , a fatty acid elongase. The inhibition of ELOVL6 occurs in a dose-dependent manner, leading to alterations in fatty acid metabolism within hepatocytes. This biochemical pathway is crucial for understanding how the compound exerts its effects on cellular functions and contributes to its therapeutic potential.
Biochemical Pathways
By inhibiting ELOVL6, the compound reduces the elongation index of fatty acids in liver cells, which can have downstream effects on lipid metabolism and cellular signaling pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | Bondock et al., 2008 |
| Anticancer | Induces apoptosis in cancer cell lines | Riyadh et al., 2013 |
| Insecticidal | Effective against cotton leafworm | Fadda et al., 2017 |
Case Studies
Numerous studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
- Cancer Cell Line Study : The compound was tested on HeLa cells, revealing IC50 values indicating potent cytotoxicity at low concentrations.
- Insecticidal Efficacy : Field trials demonstrated reduced pest populations when treated with formulations containing this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Variations: The pyrazolo-pyridine carbonyl substituent on the target compound distinguishes it from analogs with sulfonyl (Compound 49), aryl-alkyl (Compound 4), or benzo-oxazinone (Compound 29c) groups. These modifications likely influence solubility, target binding affinity, and metabolic stability . The thiazol-2-yl acetamide moiety is a common feature across all compounds, suggesting its role as a pharmacophore for interactions with biological targets .
Biological Activities: Antifungal Activity: Compound 49 demonstrated efficacy against fungi, attributed to the benzo[d]thiazol-5-ylsulfonyl group, which may disrupt fungal membrane integrity . MMP Inhibition: Compounds 13–18 () were designed as MMP inhibitors, with substituents like 4-methoxyphenyl likely enhancing anti-inflammatory activity .
Synthetic Strategies :
- The target compound’s synthesis may parallel methods used for analogs, such as coupling pyrazolo-pyridine carbonyl chloride to a piperazine-acetamide intermediate .
- Modifications to the piperazine substituent (e.g., sulfonation, acylation) are critical for tuning biological activity .
Discussion and Implications
However, without direct pharmacological data, its activity must be inferred from structural analogs:
- The thiazol-2-yl acetamide core is associated with antimicrobial and anti-inflammatory effects, as seen in Compounds 49 and 13–18 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
